Necrostatin 2 racemate

Description

Properties

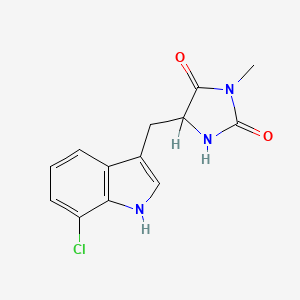

IUPAC Name |

5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKGAEMMNQTUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Necrostatin 2 racemate as a specific RIPK1 inhibitor

Comprehensive Technical Guide to a Specific RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Receptor-interacting protein kinase 1 (RIPK1) is a key upstream regulator of this pathway, making it a prime target for therapeutic intervention. Necrostatin-2 racemate (Nec-2r), also known as Nec-1s, is a potent and specific small-molecule inhibitor of RIPK1 kinase activity. This technical guide provides an in-depth overview of Nec-2r, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.

Introduction

Necroptosis is a programmed form of cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation. Unlike apoptosis, necroptosis is independent of caspase activity. The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL). Upon specific stimuli, such as tumor necrosis factor-alpha (TNFα), RIPK1 is activated and, in the absence of caspase-8 activity, forms a complex with RIPK3 called the necrosome. This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its disruption.

Necrostatin-2 racemate has been identified as a stable and more specific derivative of Necrostatin-1. It effectively inhibits RIPK1 autophosphorylation, a critical step in the activation of the necroptotic pathway. A key advantage of Nec-2r is its lack of inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an off-target effect observed with Necrostatin-1. This specificity makes Nec-2r a valuable tool for studying RIPK1-mediated signaling and a promising candidate for therapeutic development.

Mechanism of Action

Necrostatin-2 racemate acts as a direct inhibitor of the kinase activity of RIPK1. By binding to the ATP-binding pocket of RIPK1, Nec-2r prevents its autophosphorylation, which is a prerequisite for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome. This inhibition effectively blocks the downstream signaling cascade that leads to MLKL phosphorylation, translocation, and ultimately, necroptotic cell death.

Quantitative Data

The efficacy of Necrostatin-2 racemate has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for Nec-2r.

Table 1: In Vitro Efficacy of Necrostatin-2 Racemate

| Parameter | Value | Cell Line | Assay Conditions |

| IC50 (RIPK1 Inhibition) | 206 nM | Jurkat (FADD-deficient) | ATP-based viability assay after 30 hours of TNFα stimulation.[1] |

| EC50 (Necroptosis Inhibition) | 50 nM | Jurkat (FADD-deficient) | Inhibition of necroptosis induced by TNFα.[2][3] |

Table 2: In Vivo Efficacy of Necrostatin-2 Racemate

| Animal Model | Dosing | Administration | Key Findings |

| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) in female C57BL/6J WT mice | 0.6 mg/kg and 6 mg/kg | Intravenous (i.v.), once | Showed a protective effect at 6 mg/kg without a sensitizing effect.[4] |

Table 3: Selectivity Profile of Necrostatin-2 Racemate

| Target | Selectivity | Notes |

| RIPK1 | >1000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases.[1][5] | Lacks the IDO-targeting effect of Necrostatin-1.[1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Necrostatin-2 racemate.

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Necrostatin-2 racemate (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare serial dilutions of Necrostatin-2 racemate in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the RIPK1 enzyme solution to each well of the plate.

-

Add 5 µL of the test inhibitor solution (Nec-2r dilutions or vehicle control) to the respective wells.

-

Add 5 µL of the MBP substrate solution.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 20 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ATP Depletion:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the RIPK1 kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Nec-2r compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay for Necroptosis Inhibition (ATP-Based)

This assay determines the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

FADD-deficient Jurkat T cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TNFα

-

Necrostatin-2 racemate

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

White, opaque 96-well plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding:

-

Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of Necrostatin-2 racemate in cell culture medium.

-

Add the desired concentrations of Nec-2r or vehicle control to the wells.

-

-

Induction of Necroptosis:

-

Add TNFα to the wells at a final concentration of 10 ng/mL to induce necroptosis.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-30 hours.

-

-

ATP Measurement:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the Nec-2r concentration and fitting the data to a dose-response curve.

-

Immunofluorescence Staining for MLKL Translocation

This method visualizes the translocation of MLKL to the plasma membrane, a key event in the execution of necroptosis.

Materials:

-

Cells grown on coverslips (e.g., L929 or HT-29)

-

TNFα, Smac mimetic, and z-VAD-FMK (TSZ) to induce necroptosis

-

Necrostatin-2 racemate

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against MLKL or phospho-MLKL

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with Necrostatin-2 racemate or vehicle control for 1 hour.

-

Induce necroptosis by treating the cells with TSZ for the desired time (e.g., 4-8 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-MLKL antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. In necroptotic cells, MLKL will show a punctate staining pattern at the plasma membrane, which will be absent in untreated cells or cells treated with Nec-2r.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the RIPK1 signaling pathway, the mechanism of action of Necrostatin-2 racemate, and a typical experimental workflow for its evaluation.

Caption: RIPK1 Signaling Pathway in Necroptosis.

Caption: Mechanism of Action of Necrostatin-2r.

Caption: Experimental Workflow for Nec-2r Evaluation.

Conclusion

Necrostatin-2 racemate is a highly specific and potent inhibitor of RIPK1 kinase activity, making it an invaluable tool for the study of necroptosis. Its favorable selectivity profile, lacking the off-target effects of its predecessor, Necrostatin-1, enhances its utility in both in vitro and in vivo research. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of RIPK1 in disease and to explore the therapeutic potential of its inhibition. The continued study of compounds like Nec-2r will undoubtedly deepen our understanding of regulated cell death and may lead to novel treatments for a range of debilitating diseases.

References

Topic: Advantages of Necrostatin-2 Racemate over Necrostatin-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Necrostatin-2 (Nec-1s) racemate in comparison to its predecessor, Necrostatin-1 (Nec-1), as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis. We will delve into the core advantages of Nec-1s, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to Necroptosis and RIPK1 Inhibition

Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury.[1] Unlike apoptosis, it is a caspase-independent pathway. The core signaling cascade involves the activation of RIPK1 and RIPK3, which form a complex known as the necrosome.[2][3] This leads to the phosphorylation and oligomerization of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis, which translocates to the plasma membrane and disrupts its integrity.[2][4]

Necrostatin-1 was a landmark discovery, identified as the first small-molecule inhibitor of RIPK1 kinase activity, thereby blocking necroptosis.[1][5] While instrumental as a research tool, Nec-1 possesses certain limitations. Necrostatin-2 racemate, also widely known as Necrostatin-1s (stable) or 7-Cl-O-Nec-1, was developed as a more robust analog with superior characteristics for both in vitro and in vivo applications.[6][7][8]

Core Advantages of Necrostatin-2 Racemate (Nec-1s)

Nec-1s offers several significant advantages over Nec-1, primarily revolving around its specificity, potency, and stability.

-

Enhanced Specificity: Necrostatin-1 exhibits a notable off-target effect by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.[9] This can confound experimental results, particularly in immunology and cancer studies. Nec-1s was specifically designed to eliminate this activity and lacks the IDO-targeting effect, making it a more precise tool for studying RIPK1-mediated necroptosis.[6][7][8][10] Furthermore, Nec-1s is reported to be over 1000-fold more selective for RIPK1 than for any of the other 485 human kinases tested in panels.[6][7][8]

-

Greater Potency: Nec-1s demonstrates more potent inhibition of RIPK1 kinase activity and cellular necroptosis. This translates to lower effective concentrations required to achieve a biological effect, reducing the potential for off-target toxicities at higher doses.[9]

-

Improved Pharmacokinetics and Stability: As its name "Necrostatin-1 stable" implies, Nec-1s possesses superior metabolic stability and pharmacokinetic properties compared to Nec-1.[6][9] This makes it a more reliable and suitable inhibitor for in vivo studies, where sustained target engagement is crucial.[6] Its improved profile allows for more consistent results in animal models of disease.[6]

-

Superior Safety Profile: The enhanced specificity and potency contribute to a better safety profile for Nec-1s, with reduced in vivo and in vitro toxicity compared to Nec-1.[6]

Quantitative Data Summary

The following table summarizes the key quantitative differences between Necrostatin-1 and Necrostatin-2 racemate. Values represent typical ranges reported in the literature.

| Parameter | Necrostatin-1 | Necrostatin-2 racemate (Nec-1s) | Key Advantage of Nec-1s |

| Primary Target | RIPK1 Kinase | RIPK1 Kinase | N/A |

| Off-Target Activity | Indoleamine 2,3-dioxygenase (IDO) | None reported | Higher Specificity |

| Cellular EC50 | ~200 - 500 nM | ~50 nM [11] | ~4-10x Higher Potency |

| Selectivity | Moderate | >1000-fold vs. 485 other kinases[6][7] | Greatly Improved Selectivity |

| In Vivo Suitability | Limited by stability/pharmacokinetics[9] | Superior stability and pharmacokinetics[6] | More Reliable for In Vivo Use |

Signaling Pathway Diagram

The diagram below illustrates the necroptosis signaling pathway, highlighting the central role of RIPK1 and the point of inhibition by Necrostatins.

Caption: Necroptosis pathway showing RIPK1 activation and inhibition by Necrostatins.

Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay directly measures the enzymatic activity of RIPK1 and its inhibition by compounds like Nec-1s.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against RIPK1.

Methodology:

-

Reagents & Materials: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), ATP, kinase assay buffer, test compounds (Nec-1, Nec-1s), and a detection kit (e.g., ADP-Glo™ Kinase Assay).[12][13]

-

Procedure: a. Prepare serial dilutions of Nec-1s and Nec-1 in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add RIPK1 enzyme and the test compound to the kinase assay buffer. Incubate for ~15-30 minutes at room temperature to allow for compound binding.[14] c. Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.[14] d. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature or 30°C. e. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.[15] The signal is inversely proportional to kinase inhibition.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls (no inhibitor = 0% inhibition; no enzyme = 100% inhibition). Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from a necroptotic stimulus.

Objective: To determine the half-maximal effective concentration (EC50) of a compound in a cellular model of necroptosis.

Methodology:

-

Cell Line: Use a cell line susceptible to necroptosis, such as human HT-29 colon adenocarcinoma cells, murine L929 fibrosarcoma cells, or FADD-deficient Jurkat T-cells.[6]

-

Reagents & Materials: Selected cell line, culture medium, necroptosis stimulus cocktail (e.g., TNFα + SMAC mimetic + pan-caspase inhibitor z-VAD-FMK, often abbreviated as TSZ), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP).[14][16]

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with serial dilutions of Nec-1s or Nec-1 for 1-2 hours. c. Add the necroptosis-inducing stimulus cocktail (TSZ) to all wells except the untreated controls. d. Incubate the plate for a duration sufficient to induce cell death (typically 8-24 hours). e. Equilibrate the plate to room temperature and add the cell viability reagent according to the manufacturer's protocol. f. Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the viability data, setting the untreated cells at 100% viability and the TSZ-treated cells (no inhibitor) at 0% viability. Plot the normalized percent viability against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: Workflow for a cell-based necroptosis inhibition assay.

Conclusion for Drug Development Professionals

Necrostatin-2 racemate (Nec-1s) is a superior chemical probe compared to Necrostatin-1 for investigating the role of RIPK1-mediated necroptosis. Its enhanced potency, metabolic stability, and critically, its high specificity by avoiding off-target IDO inhibition, make it the preferred tool for generating clear and reliable data.[6][9] For researchers in drug development, the favorable pharmacokinetic and safety profiles of Nec-1s establish it as a much stronger foundation for designing and validating therapeutic strategies targeting necroptosis in a wide range of inflammatory and degenerative diseases.

References

- 1. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. bioradiations.com [bioradiations.com]

- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Necrostatin 2 racemate (Nec-1s) - LubioScience [shop.lubio.ch]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. invivochem.net [invivochem.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. amsbio.com [amsbio.com]

- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. jitc.bmj.com [jitc.bmj.com]

Necrostatin-2 Racemate: A Selective RIPK1 Inhibitor Devoid of IDO-Targeting Effects

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Necrostatin-2 racemate, a stable analog of Necrostatin-1, has emerged as a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. Unlike its predecessor, Necrostatin-1, which exhibits off-target inhibition of Indoleamine 2,3-dioxygenase (IDO), Necrostatin-2 racemate is distinguished by its lack of activity against IDO. This high selectivity makes it a valuable tool for dissecting the specific roles of RIPK1 in various physiological and pathological processes, and a more refined candidate for therapeutic development targeting necroptosis without confounding immunomodulatory effects mediated by IDO inhibition. This guide provides an in-depth analysis of the data supporting this selectivity, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Introduction

Necroptosis is a form of regulated necrosis that plays a critical role in various inflammatory diseases, neurodegenerative disorders, and cancer. A central player in the necroptotic pathway is RIPK1, a serine/threonine kinase. The discovery of Necrostatin-1 as a RIPK1 inhibitor was a significant milestone in the study of necroptosis. However, subsequent research revealed that Necrostatin-1 also inhibits IDO, an enzyme involved in tryptophan metabolism with profound immunomodulatory functions.[1] This off-target effect complicates the interpretation of studies using Necrostatin-1 and presents a potential liability for its therapeutic use.

Necrostatin-2 racemate (also known as Nec-1s) was developed as a more stable and specific alternative.[2] This document serves as a technical resource, summarizing the evidence for the lack of IDO-targeting by Necrostatin-2 racemate, providing detailed experimental methodologies, and illustrating the associated signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The selectivity of Necrostatin-2 racemate for RIPK1 over IDO is a key differentiator from Necrostatin-1. The following tables summarize the quantitative data on the inhibitory activities of these compounds.

| Compound | Target | Parameter | Value | Reference |

| Necrostatin-1 | RIPK1 | EC50 | 490 nM | [3] |

| Necrostatin-1 | IDO | IC50 | ~10 µM | [1] |

| Necrostatin-2 racemate (Nec-1s) | RIPK1 | EC50 | 50 nM | [4] |

| Necrostatin-2 racemate (Nec-1s) | IDO | % Inhibition | No significant inhibition | [2][5] |

Table 1: Comparative IC50/EC50 values for Necrostatin-1 and Necrostatin-2 racemate against RIPK1 and IDO.

| Compound | Concentration Tested Against IDO | Outcome | Reference |

| Necrostatin-2 racemate (Nec-1s) | 20 µM | No significant inhibition of IDO activity | [5] |

Table 2: Specific data demonstrating the lack of IDO inhibition by Necrostatin-2 racemate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

IDO Enzymatic Assay

This assay is used to determine the inhibitory activity of compounds against the Indoleamine 2,3-dioxygenase enzyme.

Principle: The enzymatic activity of IDO is measured by quantifying the production of kynurenine from the substrate L-tryptophan. This can be achieved through High-Performance Liquid Chromatography (HPLC) or spectrophotometric methods.

Materials:

-

Recombinant human IDO enzyme

-

L-tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compounds (Necrostatin-1, Necrostatin-2 racemate) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection (spectrophotometric method)

-

HPLC system with a C18 column and UV detector (HPLC method)

Procedure (Spectrophotometric Method):

-

Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, and L-tryptophan.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (known IDO inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding the recombinant IDO enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 492 nm.

-

Calculate the percentage of inhibition relative to the vehicle control.

RIPK1 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the RIPK1 kinase.

Principle: The kinase activity of RIPK1 is measured by its ability to phosphorylate a substrate. This can be quantified using methods such as radioactive ATP incorporation, fluorescence polarization, or luminescence-based assays that measure ATP consumption.

Materials:

-

Recombinant human RIPK1 (kinase domain)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay or non-labeled for other assays)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Test compounds (Necrostatin-1, Necrostatin-2 racemate) dissolved in a suitable solvent (e.g., DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar for luminescence-based detection

Procedure (Luminescence-based Assay):

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the recombinant RIPK1 enzyme and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways relevant to the action of Necrostatin-2 racemate.

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of Necrostatin-2 racemate.

Caption: IDO-mediated tryptophan catabolism and the differential effects of Necrostatin-1 and Necrostatin-2 racemate.

Experimental Workflow

Caption: Experimental workflow for determining the selectivity of Necrostatin-2 racemate.

Conclusion

The available data unequivocally demonstrate that Necrostatin-2 racemate is a potent inhibitor of RIPK1 kinase activity with a negligible effect on the IDO enzyme. This specificity, in contrast to the dual activity of Necrostatin-1, makes Necrostatin-2 racemate a superior research tool for elucidating the precise functions of RIPK1 in cellular processes and disease models. For drug development professionals, the absence of IDO inhibition mitigates the risk of unintended immunomodulatory side effects, positioning Necrostatin-2 racemate and its derivatives as more promising candidates for therapeutic interventions targeting necroptosis-driven pathologies. The detailed protocols and visual aids provided in this guide are intended to support further research and development in this critical area.

References

- 1. Necrostatin-1 blocks both RIPK1 and IDO: consequences for the study of cell death in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Applications of Necrostatin 2 Racemate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necrostatin 2 racemate, also known as Nec-1s or 7-Cl-O-Nec-1, is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis.[1][2][3][4][5][6] Necroptosis is a form of regulated necrotic cell death that plays a significant role in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. Compared to its predecessor, Necrostatin-1, Necrostatin 2 racemate offers superior stability and specificity, notably lacking the off-target effect on indoleamine 2,3-dioxygenase (IDO).[1][5][6] These characteristics make it a valuable tool for investigating the role of RIPK1-mediated necroptosis in both cell-based assays and animal models. This guide provides a comprehensive overview of the in vitro and in vivo applications of Necrostatin 2 racemate, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action

Necrostatin 2 racemate functions as a highly selective inhibitor of RIPK1, with over 1000-fold greater selectivity for RIPK1 than for other human kinases.[1][6] It exerts its inhibitory effect on the kinase activity of RIPK1, preventing its autophosphorylation, a key step in the initiation of the necroptotic cascade.[2][7] By inhibiting RIPK1, Necrostatin 2 racemate effectively blocks the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), thereby preventing the subsequent plasma membrane rupture and cell death.

Signaling Pathway

The process of TNFα-induced necroptosis is a well-characterized signaling cascade. The binding of TNFα to its receptor, TNFR1, initiates the formation of Complex I, which can lead to cell survival through NF-κB activation. However, under conditions where caspase-8 is inhibited, a switch to a pro-death signaling pathway occurs. Deubiquitinated RIPK1 dissociates from Complex I and, together with RIPK3 and MLKL, forms the necrosome (Complex IIb). Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL. The oligomerized MLKL then translocates to the plasma membrane, disrupting its integrity and leading to necroptotic cell death. Necrostatin 2 racemate specifically targets and inhibits the kinase activity of RIPK1, thereby preventing the downstream activation of RIPK3 and MLKL and halting the necroptotic process.

References

- 1. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishing a Mouse Model of Neonatal Hypoxic-Ischemic Brain Injury [app.jove.com]

- 4. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]

- 5. Establishment of a Mouse Abdominal Aortic Aneurysm Model and Histological Characteristics [slarc.org.cn]

- 6. mdpi.com [mdpi.com]

- 7. Neonatal mouse model of hypoxia-ischemia (HI) [bio-protocol.org]

Necrostatin-2 Racemate in the Mitigation of TNF-Induced Systemic Inflammatory Response Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role and therapeutic potential of Necrostatin-2 racemate (Nec-2r), also known as Necrostatin-1s (Nec-1s), in a preclinical model of Tumor Necrosis Factor (TNF)-induced Systemic Inflammatory Response Syndrome (SIRS). SIRS is a life-threatening condition characterized by a widespread inflammatory state, and TNF-α is a key cytokine implicated in its pathogenesis. Nec-2r, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising agent to counter the detrimental effects of TNF-induced necroptosis, a form of programmed necrosis.

Executive Summary

Necrostatin-2 racemate has demonstrated a significant protective effect in a mouse model of TNF-induced SIRS. Its mechanism of action is centered on the inhibition of RIPK1 kinase activity, a critical step in the necroptosis signaling cascade initiated by TNF-α. This intervention has been shown to improve survival rates and ameliorate hypothermia, key indicators of SIRS severity. This guide details the experimental protocols used to evaluate Nec-2r, presents the available quantitative data, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Necrostatin-2 racemate in the TNF-induced SIRS model.

| Table 1: Effect of Necrostatin-2 Racemate on Survival in TNF-Induced SIRS | ||

| Treatment Group | Dosage (mg/kg) | Survival Rate (%) |

| Vehicle (DMSO) + TNF | N/A | 0 |

| Necrostatin-2r + TNF | 0.6 | 0 |

| Necrostatin-2r + TNF | 6 | 100[1] |

| Data is derived from studies in Female C57BL/6J WT mice challenged with a lethal dose of murine TNF. |

| Table 2: Effect of Necrostatin-2 Racemate on Body Temperature in TNF-Induced SIRS | |||

| Treatment Group | Dosage (mg/kg) | Time Post-TNF Challenge (hours) | Rectal Temperature (°C, Mean ± SEM) |

| Vehicle (DMSO) + TNF | N/A | 4 | ~24.5 |

| Necrostatin-2r + TNF | 0.6 | 4 | ~23.0 |

| Necrostatin-2r + TNF | 6 | 4 | ~35.0[1] |

| Data is derived from studies in Female C57BL/6J WT mice. Baseline temperature is approximately 37°C. |

| Table 3: Effect of Necrostatin-2 Racemate on Inflammatory Cytokines in TNF-Induced SIRS | ||

| Cytokine | Treatment Group | Effect |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Necrostatin-2r + TNF | Specific quantitative data on the effect of Necrostatin-2 racemate on cytokine levels in the TNF-induced SIRS model is not readily available in the reviewed literature. However, studies with RIPK1 kinase-inactive mice, which mimic the action of Nec-2r, suggest that the initial cytokine induction is not prevented, but the sustained levels of cytokines may be reduced[2] |

| Further research is required to quantify the precise impact of Necrostatin-2 racemate on the cytokine storm characteristic of TNF-induced SIRS. |

Experimental Protocols

TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Mouse Model

This protocol outlines the in vivo induction of SIRS in mice using TNF-α, a standard and reproducible model for studying the pathophysiology of systemic inflammation and for evaluating potential therapeutic interventions.

-

Animal Model: Female C57BL/6J wild-type mice are typically used for this model.[1]

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions.

-

Reagents:

-

Murine TNF-α (endotoxin-free)

-

Necrostatin-2 racemate (Nec-1s)

-

Vehicle (e.g., DMSO, followed by dilution in a suitable carrier like corn oil or saline)

-

-

Experimental Procedure:

-

Preparation of Necrostatin-2r: Nec-2r is dissolved in a vehicle to the desired stock concentration.

-

Administration of Necrostatin-2r: Mice are pre-treated with Nec-2r at specified doses (e.g., 0.6 mg/kg or 6 mg/kg) or the vehicle via intravenous (i.v.) injection.[1] The timing of pre-treatment is critical, often occurring shortly before the TNF-α challenge (e.g., 15-30 minutes).

-

Induction of SIRS: A lethal dose of murine TNF-α (e.g., 10-20 µg per mouse) is administered via intravenous injection.[1]

-

Monitoring:

-

Survival: Mice are monitored for survival over a defined period (e.g., 24-48 hours).

-

Body Temperature: Rectal temperature is measured at baseline and at regular intervals post-TNF-α challenge using a calibrated thermometer. A significant drop in body temperature (hypothermia) is a key indicator of SIRS severity.[1]

-

-

-

Endpoint: The primary endpoints are survival and changes in body temperature. Secondary endpoints can include the collection of blood and tissues for further analysis.

Measurement of Serum Cytokines

This protocol describes the quantification of inflammatory cytokines in serum samples collected from the experimental animals.

-

Sample Collection: At a predetermined time point after TNF-α challenge, blood is collected from the mice, typically via cardiac puncture under terminal anesthesia.

-

Serum Preparation: The collected blood is allowed to clot, and serum is separated by centrifugation.

-

Cytokine Quantification:

-

ELISA (Enzyme-Linked Immunosorbent Assay): This is a standard method for quantifying specific cytokines. Commercially available ELISA kits for murine cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.

-

Multiplex Bead-Based Immunoassays: These assays allow for the simultaneous quantification of multiple cytokines from a small sample volume, providing a broader profile of the inflammatory response.

-

Mandatory Visualizations

Signaling Pathway of TNF-Induced Necroptosis and Inhibition by Necrostatin-2 Racemate

Caption: TNF-α signaling can lead to survival, apoptosis, or necroptosis. Necrostatin-2r specifically inhibits RIPK1 kinase activity within the necrosome (Complex IIb), thereby blocking the necroptotic cell death pathway.

Experimental Workflow for Evaluating Necrostatin-2 Racemate in TNF-Induced SIRS

Caption: This workflow illustrates the key steps in the preclinical evaluation of Necrostatin-2 racemate for the treatment of TNF-induced SIRS, from animal preparation to data analysis.

Conclusion

Necrostatin-2 racemate demonstrates significant therapeutic potential in mitigating the lethal effects of TNF-induced SIRS in a preclinical mouse model. By specifically targeting RIPK1-mediated necroptosis, Nec-2r effectively improves survival and ameliorates disease severity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapies for inflammatory conditions. Further investigation into the impact of Nec-2r on the broader inflammatory cytokine profile is warranted to fully elucidate its immunomodulatory effects.

References

Methodological & Application

Application Notes and Protocols for Necrostatin-2 Racemate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Necrostatin-2 racemate (also known as Nec-1s or 7-Cl-O-Nec-1) in cell culture experiments. Necrostatin-2 racemate is a stable, potent, and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] Unlike its predecessor, Necrostatin-1, this stable analog lacks off-target effects on Indoleamine 2,3-dioxygenase (IDO), making it a superior tool for studying necroptotic cell death.[1][3]

Necroptosis is a regulated form of necrosis that can be initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in specific cellular contexts, particularly when apoptosis is inhibited.[4][5][6] Necrostatin-2 racemate functions by preventing the autophosphorylation of RIPK1, a critical step in the formation of the necrosome complex and the subsequent execution of necroptotic cell death.[1][5][7] These protocols and data are intended for research use only.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Necrostatin-2 racemate based on published data.

| Parameter | Value | Cell Line / Conditions | Source |

| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | In vitro kinase assays | [6][8][9] |

| IC50 | 206 nM | Human Jurkat cells (FADD-deficient) treated with TNF-α | [1][8] |

| EC50 | 50 nM | FADD-deficient Jurkat T cells treated with TNF-α | [4][5][10] |

| Effective Concentration | 1 - 100 µM | Inhibition of RIPK1 autophosphorylation | [1] |

| 20 µM | Inhibition of TNF-α induced cleavage of cylindromatosis in MEFs (10 min incubation) | [3][8] | |

| 200 µM | Reduction of propidium iodide incorporation in edelfosine-treated U118 cells | [3][8] | |

| Solubility | ≥ 50 mg/mL in DMSO | Stock solution preparation | [1][4] |

| 20 mg/mL in DMSO | Stock solution preparation | [7] | |

| 14 mg/mL in DMF | Stock solution preparation | [7] | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | Long-term stability | [1][5] |

| Storage (Solvent) | -80°C for 1 year; -20°C for 6 months | Stock solution stability | [1][5] |

Experimental Protocols

Stock Solution Preparation

Proper preparation of the stock solution is critical for experimental consistency. Due to its high solubility in Dimethyl Sulfoxide (DMSO), it is the recommended solvent.

Materials:

-

Necrostatin-2 racemate powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Allow the Necrostatin-2 racemate powder vial to equilibrate to room temperature before opening to prevent condensation.

-

To prepare a 50 mM stock solution, add 360.1 µL of DMSO for every 10 mg of Necrostatin-2 racemate powder (Molecular Weight: 277.71 g/mol ).

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution if needed.[4]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1][5]

General Protocol for Necroptosis Inhibition in Cell Culture

This protocol provides a general workflow for using Necrostatin-2 racemate to inhibit induced necroptosis. Optimization of concentrations and incubation times for specific cell lines is recommended.

Materials:

-

Cells of interest plated in appropriate culture vessels

-

Complete cell culture medium

-

Necrostatin-2 racemate stock solution (e.g., 50 mM in DMSO)

-

Necroptosis-inducing agent (e.g., TNF-α)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and sensitize cells to necroptosis

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere and recover overnight.

-

Pre-treatment: On the day of the experiment, dilute the Necrostatin-2 racemate stock solution to the desired final concentration in fresh cell culture medium. For example, to achieve a 20 µM final concentration from a 50 mM stock, perform a 1:2500 dilution.

-

Remove the old medium from the cells and replace it with the medium containing Necrostatin-2 racemate. For the vehicle control, add an equivalent volume of DMSO to the medium.

-

Incubate the cells with the inhibitor for 30-60 minutes. This pre-incubation period allows for sufficient uptake and target engagement.[11]

-

Necroptosis Induction: Add the necroptosis-inducing stimulus. A common method is to co-treat with TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[11]

-

Incubation: Incubate the cells for the desired period (e.g., 6-30 hours), depending on the cell type and experimental endpoint.[3][8]

-

Assessment: Analyze the cells using the desired method, such as a cell viability assay (e.g., CellTiter-Glo, LDH release assay), microscopy for morphological changes, or protein analysis.

Protocol: Confirmation of RIPK1 Inhibition via Western Blot

This assay confirms that Necrostatin-2 racemate is inhibiting its target, RIPK1, by preventing its autophosphorylation.

Procedure:

-

Follow the "General Protocol for Necroptosis Inhibition" (steps 1-6) using appropriate treatment groups:

-

Untreated Control

-

Vehicle + TNF-α/z-VAD-FMK

-

Necrostatin-2 racemate + TNF-α/z-VAD-FMK

-

-

After incubation, collect the cells and prepare protein lysates using a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated RIPK1 (p-RIPK1 Ser166) and total RIPK1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Expected Outcome: The band corresponding to p-RIPK1 should be prominent in the "Vehicle + TNF-α/z-VAD-FMK" group and significantly reduced or absent in the "Necrostatin-2 racemate + TNF-α/z-VAD-FMK" group, while total RIPK1 levels remain relatively constant across all groups.

Visualizations

The following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow.

Caption: TNF-α induced necroptosis pathway and the inhibitory action of Necrostatin-2 racemate.

Caption: A typical experimental workflow for a necroptosis inhibition assay using Necrostatin-2 racemate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleck.co.jp [selleck.co.jp]

- 4. Necrostatin 2 racemate | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. invivochem.net [invivochem.net]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Necrostatin 2 racemate | RIP kinase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In vivo Administration of Necrostatin-2 Racemate in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necrostatin-2 racemate (Nec-2r), also known as Necrostatin-1 stable (Nec-1s), is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3][4] Necroptosis is a form of regulated necrotic cell death implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[5][6][7][8] Unlike its predecessor Necrostatin-1, Nec-2r lacks off-target effects on indoleamine 2,3-dioxygenase (IDO), making it a more specific tool for in vivo studies.[6][9][10] These application notes provide a comprehensive overview of the in vivo administration of Nec-2r in mice, including established protocols, dosage information, and relevant biological pathways.

Quantitative Data Summary

The following table summarizes the reported in vivo administration protocols for Necrostatin-2 racemate in various mouse models.

| Mouse Model | Dosage | Administration Route | Frequency | Vehicle/Solvent | Reference |

| TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 0.6 mg/kg or 6 mg/kg | Intravenous (i.v.) | Once | Not specified | [1][2] |

| Angiotensin II-induced Abdominal Aortic Aneurysm | 1.6 mg/kg/day | Not specified | Daily | Not specified | [11] |

| Lethal Irradiation Injury | 6 mg/kg/day | Not specified | Daily | Not specified | [11] |

| Dextran Sulfate Sodium (DSS)-induced Colitis | 4.5 mg/kg | Intraperitoneal (i.p.) | Twice daily | 10% DMSO | [12] |

Note: The selection of dosage, administration route, and vehicle should be optimized for the specific experimental model and research question.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of Necrostatin-2 Racemate in a Mouse Model of DSS-Induced Colitis

This protocol is adapted from studies investigating the anti-inflammatory effects of RIPK1 inhibition in a chemically-induced model of colitis.[12]

1. Materials:

-

Necrostatin-2 racemate (Nec-2r) powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or Saline

-

Dextran Sulfate Sodium (DSS)

-

C57BL/6 mice (6-8 weeks old)

-

Standard laboratory equipment for animal handling and injections.

2. Drug Preparation:

-

Prepare a stock solution of Nec-2r in DMSO. For example, dissolve 10 mg of Nec-2r in 1 ml of DMSO to get a 10 mg/ml stock.

-

For a final injection volume of 200 µl and a dose of 4.5 mg/kg for a 25g mouse, the required amount of Nec-2r is 0.1125 mg.

-

On the day of injection, dilute the stock solution with sterile PBS or saline to achieve the final desired concentration in 10% DMSO. For example, to prepare a 1 ml injection solution for multiple mice, mix 100 µl of the 10 mg/ml stock solution with 900 µl of sterile PBS. This will result in a 1 mg/ml solution in 10% DMSO. Each 25g mouse would receive a 112.5 µl injection. Adjust volumes accordingly based on the number of animals and their weights.

-

The vehicle control group should receive an equivalent volume of 10% DMSO in PBS.

3. Animal Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

-

Induction of Colitis: Induce colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 days.

-

Nec-2r Administration:

-

Begin Nec-2r administration on the same day as DSS induction.

-

Administer 4.5 mg/kg of Nec-2r via intraperitoneal injection twice daily.

-

Continue the injections throughout the DSS administration period.

-

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding. The Disease Activity Index (DAI) is a commonly used scoring system.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect colon tissue for histological analysis, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine measurements (e.g., TNF-α, IL-6) by ELISA or qPCR.

Protocol 2: Intravenous Administration of Necrostatin-2 Racemate in a Mouse Model of TNF-induced SIRS

This protocol is based on studies evaluating the protective effects of Nec-2r in a model of systemic inflammation.[1][2]

1. Materials:

-

Necrostatin-2 racemate (Nec-2r)

-

Vehicle for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Recombinant murine Tumor Necrosis Factor-alpha (mTNF-α)

-

C57BL/6 mice

-

Equipment for intravenous injection (e.g., restrainer, insulin syringes).

2. Drug Preparation:

-

Prepare the Nec-2r solution in the chosen vehicle. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the solution is clear and free of precipitation.

-

The final concentration should be calculated based on the desired dosage (e.g., 6 mg/kg) and a standard injection volume (e.g., 100-200 µl).

3. Animal Procedure:

-

Acclimatization: Acclimatize mice for at least one week.

-

Nec-2r Administration: Administer a single dose of 6 mg/kg Nec-2r via intravenous injection (e.g., into the tail vein).

-

SIRS Induction: Shortly after Nec-2r administration (e.g., 30 minutes to 1 hour), induce SIRS by injecting a lethal dose of mTNF-α.

-

Monitoring: Monitor the mice for signs of hypothermia and survival over a defined period (e.g., 24-48 hours).

-

Endpoint Analysis: The primary endpoint is typically survival. Blood samples can be collected for cytokine analysis.

Visualizations

Signaling Pathway

Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of Necrostatin-2 racemate on RIPK1.

Experimental Workflow

Caption: General experimental workflow for in vivo studies with Necrostatin-2 racemate in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Necrostatin 2 racemate | RIP kinase | TargetMol [targetmol.com]

- 4. Necrostatin 2 racemate (CAS No. : 852391-15-2 ; Purity : 99.65%) : 1 mg | SP Brain PRE-CLINICAL STUDIES [spbrain.com]

- 5. apexbt.com [apexbt.com]

- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Necroptosis Assay Using Necrostatin-2 Racemate

These application notes provide a detailed protocol for inducing and quantifying necroptosis in vitro, and for validating the specific inhibition of this pathway using Necrostatin-2 racemate, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Introduction to Necroptosis

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis.[1] It is characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and triggering a potent inflammatory response.[2][3] The core signaling pathway involves the sequential activation of RIPK1, RIPK3, and the mixed-lineage kinase domain-like protein (MLKL), which acts as the executioner of necroptosis.[4][5] Upon stimulation, such as by Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome.[6] RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity.[3][7]

Necrostatin-2 racemate (also known as Nec-1s) is a stable and highly specific inhibitor of the kinase activity of RIPK1.[8][9] It is a valuable tool for distinguishing necroptosis from other cell death pathways, such as apoptosis. By inhibiting RIPK1, Necrostatin-2 racemate blocks the formation of the necrosome and subsequent necroptotic cell death.[1][10]

Necroptosis Signaling Pathway

The diagram below illustrates the TNF-α induced necroptosis pathway, highlighting the key protein interactions and the inhibitory action of Necrostatin-2 racemate.

Caption: TNF-α induced necroptosis signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative information for Necrostatin-2 racemate and provide an example dataset from a typical necroptosis assay.

Table 1: Properties and Recommended Concentrations of Necrostatin-2 Racemate

| Property | Value | Reference(s) |

| Synonyms | Nec-1s, 7-Cl-O-Nec-1 | |

| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [11][12] |

| CAS Number | 852391-15-2 | [1][11] |

| Molecular Formula | C₁₃H₁₂ClN₃O₂ | [11] |

| Molecular Weight | 277.71 g/mol | [11] |

| EC₅₀ (Jurkat cells) | ~50 nM | [1][13][14] |

| IC₅₀ (Jurkat cells) | ~206 nM | [11] |

| Recommended Working Range | 1 µM - 50 µM | [8][11] |

Table 2: Example Results from a Cell Viability (ATP) Assay

| Treatment Group | Cell Viability (% of Untreated Control) | Standard Deviation |

| Untreated Control | 100% | ± 5.2% |

| TNF-α (30 ng/mL) + zVAD-FMK (20 µM) | 25% | ± 4.5% |

| TNF-α (30 ng/mL) + zVAD-FMK (20 µM) + Nec-2 (30 µM) | 95% | ± 6.1% |

| Necrostatin-2 racemate (30 µM) alone | 98% | ± 5.5% |

Experimental Workflow

The general workflow for conducting a necroptosis assay with Necrostatin-2 racemate is outlined below.

Caption: General experimental workflow for a necroptosis assay.

Detailed Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis

This protocol describes how to induce necroptosis in a susceptible cell line (e.g., murine L929 fibrosarcoma cells or human HT-29 colon adenocarcinoma cells) and test the inhibitory effect of Necrostatin-2 racemate.

Materials:

-

L929 or HT-29 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Necrostatin-2 racemate (Nec-2) stock solution (e.g., 10-30 mM in DMSO)

-

Human or Murine TNF-α (depending on cell line)

-

Pan-caspase inhibitor (e.g., zVAD-FMK)

-

Vehicle control (DMSO)

-

96-well plates (for viability/LDH assays) and 6-well plates (for Western blot)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

For 96-well plates: Seed cells at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.

-

For 6-well plates: Seed cells at a density of 5 x 10⁵ cells per well.

-

Allow cells to adhere and grow for 18-24 hours to reach 70-80% confluency.

-

-

Pre-treatment with Inhibitor:

-

Prepare serial dilutions of Necrostatin-2 racemate in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 30, 50 µM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest Nec-2 treatment group.

-

Remove the old medium from the cells and add the medium containing Nec-2 or vehicle.

-

Incubate for 1-2 hours at 37°C, 5% CO₂.

-

-

Induction of Necroptosis:

-

Prepare a solution of TNF-α and zVAD-FMK in culture medium. Final concentrations are typically 10-100 ng/mL for TNF-α and 20-50 µM for zVAD-FMK.

-

Add the necroptosis-inducing solution to the appropriate wells. Include control wells that receive only TNF-α, only zVAD-FMK, or neither.

-

The final treatment groups should include:

-

Untreated Control

-

Vehicle + TNF-α + zVAD-FMK (Positive Control for Necroptosis)

-

Nec-2 (various concentrations) + TNF-α + zVAD-FMK

-

Nec-2 alone (Toxicity Control)

-

-

-

Incubation:

-

Return the plates to the incubator and incubate for 6 to 24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.

-

-

Proceed to Quantification:

-

After incubation, proceed with the desired quantification method as described in Protocol 2.

-

Protocol 2: Quantification of Necroptotic Cell Death

Choose one or more of the following methods to quantify the extent of necroptosis. Measuring specific biomarkers like pMLKL is the most reliable way to confirm the pathway.[6]

A. Cell Viability Assessment (ATP-based Assay)

This method measures the level of ATP in metabolically active cells as an indicator of viability.

-

Equilibrate the 96-well plate and the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.

-

Add a volume of ATP assay reagent to each well equal to the volume of culture medium in the well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage relative to the untreated control wells.

B. Plasma Membrane Integrity Assessment (LDH Release Assay)

This method quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon membrane rupture.

-

Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well of the 96-well plate to a new, clear 96-well plate.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

-

Incubate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a provided lysis buffer).

C. Western Blot for Phosphorylated MLKL (pMLKL)

This is a highly specific method to confirm that cell death is occurring via the necroptotic pathway.[7]

-

Protein Lysate Preparation:

-

Aspirate the medium from the 6-well plates and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated MLKL (e.g., anti-pMLKL Ser358) overnight at 4°C. Also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) on the same or a separate blot.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A significant increase in the pMLKL band in the necroptosis-induced group, which is reversed by Necrostatin-2 racemate, confirms RIPK1-dependent necroptosis.

-

References

- 1. invivochem.net [invivochem.net]

- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. bioradiations.com [bioradiations.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Necrostatin 2 racemate (Nec-1s) - LubioScience [shop.lubio.ch]

- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Necrostatin 2 racemate | RIP kinase | TargetMol [targetmol.com]

- 13. Necrostatin 2 racemate | CAS:852391-15-2 | In vitro necroptosis inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Studies with Necrostatin-2 Racemate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of Necrostatin-2 racemate (also known as Nec-1s) for in vivo studies. This document includes a summary of dosages used in various animal models, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow. Necrostatin-2 racemate is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of programmed necrotic cell death.[1][2] It is a stable analog of Necrostatin-1 and is noted for its suitability in in vivo applications due to its pharmacokinetic and pharmacodynamic properties.[2]

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes of Necrostatin-2 racemate and the closely related Necrostatin-1 in various in vivo models. This information can serve as a starting point for designing new experimental protocols.

| Animal Model | Species | Disease/Injury Model | Compound | Dosage | Administration Route | Frequency/Duration | Reference |

| Mouse | C57BL/6J | Systemic Inflammatory Response Syndrome (SIRS) | Necrostatin-2 racemate | 0.6 mg/kg and 6 mg/kg | Intravenous (i.v.) | Single dose | [1] |

| Mouse | Not Specified | Abdominal Aortic Aneurysm (AAA) | (±)-Necrostatin-2 | 1.6 mg/kg/day | Not Specified | Daily | [3] |

| Mouse | Not Specified | Ischemic Stroke | Necrostatin 2 | Not Specified | Intravenous (i.v.) | Not Specified | [4] |

| Rat | Sprague-Dawley | Sciatic Nerve Crush Injury | Necrostatin-1 | 1.65 mg/kg | Intraperitoneal (i.p.) | Single dose, 15 min before injury | [5] |

| Rat | Not Specified | Subarachnoid Hemorrhage (SAH) | Necrostatin-1 | Not Specified | Not Specified | Not Specified | [6] |

| Mouse | Not Specified | Traumatic Brain Injury (TBI) | Necrostatin-1 | Not Specified | Intracerebroventricular | Pre-injury or 15 min post-injury | [7] |

Signaling Pathway of Necroptosis and Inhibition by Necrostatin-2 Racemate

Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF). The core of the necroptosis signaling pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[8][9][10][11][12] Under conditions where caspase-8 is inhibited, the binding of TNF-α to its receptor (TNFR1) leads to the formation of a signaling complex that includes RIPK1.[8][11] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[10][11] Subsequently, activated RIPK3 phosphorylates MLKL.[9][12] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[9][11] Necrostatin-2 racemate acts as a specific inhibitor of the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.

Experimental Protocols

Below are detailed protocols for the preparation and administration of Necrostatin-2 racemate for in vivo studies. These protocols are based on information from various sources and should be adapted to specific experimental needs.

Protocol 1: Intravenous (i.v.) Injection in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

This protocol is adapted from a study investigating the protective effects of Necrostatin-2 racemate in a mouse model of TNF-induced SIRS.[1]

1. Materials:

-

Necrostatin-2 racemate powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

2. Preparation of Necrostatin-2 Racemate Formulation: A common formulation for intravenous injection is a solution containing DMSO, PEG300, Tween-80, and saline.

3. Animal Dosing: a. Use female C57BL/6J mice. b. Administer a single intravenous injection of the Necrostatin-2 racemate solution at a dosage of 0.6 mg/kg or 6 mg/kg. c. The control group should receive a vehicle injection of the same formulation without Necrostatin-2 racemate.

Protocol 2: Intraperitoneal (i.p.) Injection in a Rat Model of Neuropathic Pain

This protocol is based on a study using Necrostatin-1 in a rat model of sciatic nerve injury, which can be adapted for Necrostatin-2 racemate.[5]

1. Materials:

-

Necrostatin-2 racemate powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

2. Preparation of Necrostatin-2 Racemate Formulation: a. Dissolve Necrostatin-2 racemate in DMSO to create a stock solution. For a 1.65 mg/kg dose in a 200g rat (0.33 mg), you could dissolve 1 mg of Necrostatin-2 racemate in 50 µL of DMSO. b. Dilute the DMSO stock solution with sterile saline to the final desired concentration and volume for injection. For example, dilute the 50 µL of stock solution to a final volume of 1 mL with saline. c. Ensure the final solution is well-mixed.

3. Animal Dosing: a. Use adult male Sprague-Dawley rats. b. Administer a single intraperitoneal injection of the Necrostatin-2 racemate solution at a dosage of 1.65 mg/kg. c. The injection is typically given 15 minutes prior to the induction of the sciatic nerve crush injury. d. The control group should receive an equivalent volume of the vehicle (DMSO and saline).

Experimental Workflow for an In Vivo Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the efficacy of Necrostatin-2 racemate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. invivochem.net [invivochem.net]

- 5. Effect of necrostatin-1 on sciatic nerve crush injury in rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrostatin-1 attenuates early brain injury after subarachnoid hemorrhage in rats by inhibiting necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Application of Necrostatin-2 Racemate in Organoid Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, providing three-dimensional (3D) in vitro models that closely recapitulate the architecture and function of native tissues. A significant challenge in maintaining long-term, viable organoid cultures is preventing cell death. Necroptosis, a form of regulated necrosis, is a key pathway implicated in cellular demise within these complex 3D structures. Necrostatin-2 racemate (Nec-2r), also known as Necrostatin-1S (Nec-1s), is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of the necroptosis pathway.[1][2][3] By blocking RIPK1 kinase activity, Nec-2r can effectively inhibit necroptotic cell death, thereby enhancing the viability and longevity of organoid cultures. This application note provides detailed protocols and data on the use of Nec-2r in organoid systems.

Mechanism of Action

Nec-2r is a stable analog of Necrostatin-1, engineered to exhibit greater specificity for RIPK1 while lacking the off-target effects on indoleamine-2,3-dioxygenase (IDO) associated with its predecessor.[1][2][4] Necroptosis is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α), leading to the activation of RIPK1. Activated RIPK1, along with RIPK3, forms a functional complex known as the necrosome. This complex phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4] Nec-2r acts by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.[4]

Quantitative Data

The following table summarizes the effective concentrations of Necrostatin-2 racemate in various 2D cell culture models. Note: These concentrations serve as a starting point and should be optimized for specific organoid models and experimental conditions.

| Parameter | Cell Line | Treatment Conditions | Value | Reference |

| EC50 | FADD-deficient Jurkat T cells | TNF-α induced necroptosis | 50 nM | [5][6][7] |

| IC50 | Jurkat cells (FADD-deficient) | TNF-α induced necroptosis (30 hrs) | 0.206 µM | [1] |

| Effective Concentration | L929 cells | TNF-α induced necroptosis | 30 µM (complete protection) | [5] |

| Effective Concentration | U118 cells | Edelfosine-treated | 200 µM | [1] |

| Effective Concentration | Mouse Embryonic Fibroblasts (MEFs) | TNF-α induced cylindromatosis cleavage | 20 µM | [1] |

| Inhibition of RIPK1 Autophosphorylation | In vitro assay | 1 hour incubation | 1-100 µM (dose-dependent) | [2] |

Experimental Protocols

General Workflow for Necrostatin-2r Application in Organoid Culture

The following diagram outlines the general workflow for incorporating Nec-2r into an organoid culture experiment.

Detailed Methodologies

1. Preparation of Necrostatin-2r Stock Solution

-

Reconstitution: Nec-2r is typically supplied as a solid. It is highly soluble in DMSO (≥ 50 mg/mL).[8][9]

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for up to a year.[2]

-

2. Organoid Culture and Treatment